Fosfestrol
Overview
Description
Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic estrogen medication primarily used in the treatment of prostate cancer. It is a prodrug of diethylstilbestrol, which means it is converted into the active form in the body. This compound is known for its ability to suppress testosterone levels, making it effective in managing hormone-sensitive cancers .
Mechanism of Action
Target of Action
Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic nonsteroidal estrogen . Its primary target is the estrogen receptor , which is the biological target of estrogens like estradiol . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of both normal and cancerous cells .
Mode of Action
This compound acts as an agonist of the estrogen receptor . This means it binds to the estrogen receptor and activates it . It also acts as a prodrug of diethylstilbestrol , meaning it is metabolized in the body to produce diethylstilbestrol, which is an active form of the drug .
Biochemical Pathways
The mechanism of action of this compound is due to its ability to slow down the growth and spread of prostate cancer in men by blocking the effects of testosterone, which can stimulate the growth of prostate cancer cells . By doing so, this medication can help to shrink tumors .
Pharmacokinetics
This compound is administered either by slow intravenous infusion once per day to once per week or by mouth once per day . After intravenous administration, this compound and its monophosphate exist only for a short time in small amounts in the circulating blood .
Result of Action
The result of this compound’s action is a decrease in the growth and spread of prostate cancer cells . This can lead to a reduction in tumor size and relief of symptoms such as pain and difficulty urinating . It can also improve the overall quality of life for men with advanced prostate cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the extraction function of the liver has a significant influence on plasma levels of this compound and its metabolites . Additionally, the drug’s effectiveness can be affected by prior treatment with other medications. For instance, patients who have received prior abiraterone acetate therapy had worse survival outcomes .
Biochemical Analysis
Biochemical Properties
Fosfestrol plays a significant role in biochemical reactions as an estrogen agonist. It interacts with estrogen receptors, the biological targets of estrogens like estradiol . Upon administration, this compound is converted into diethylstilbestrol, which then binds to estrogen receptors, influencing various biochemical pathways. The interaction with estrogen receptors leads to the modulation of gene expression and cellular responses associated with estrogenic activity .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In prostate cancer cells, it induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis . This compound also affects cell signaling pathways, including the estrogen receptor signaling pathway, which plays a crucial role in cellular metabolism and gene expression . Additionally, it influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to diethylstilbestrol, which then binds to estrogen receptors . This binding triggers a cascade of molecular events, including the activation or inhibition of specific genes. This compound acts as an agonist of estrogen receptors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation in prostate cancer cells . The compound also exerts its effects by modulating the activity of enzymes and proteins involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can influence cellular responses . Long-term exposure to this compound has been associated with sustained suppression of testosterone levels and prolonged antitumor activity in prostate cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively suppresses testosterone levels and inhibits tumor growth in prostate cancer models . Higher doses can lead to toxic effects, including cardiovascular complications and gastrointestinal disturbances . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to diethylstilbestrol . This conversion is facilitated by enzymes in the liver and intestinal mucosa . Diethylstilbestrol then interacts with estrogen receptors, influencing metabolic flux and altering metabolite levels in target tissues . The compound’s metabolism also involves conjugation reactions, leading to the formation of glucuronides and other metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . Within cells, this compound and its metabolites are distributed to specific compartments, including the nucleus, where they exert their estrogenic effects . The compound’s distribution is influenced by binding proteins and transporters that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Upon entering the cell, this compound is directed to the nucleus, where it binds to estrogen receptors and modulates gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization ensures that this compound exerts its effects on the intended cellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfestrol is synthesized through a multi-step chemical process. The synthesis involves the reaction of diethylstilbestrol with phosphoric acid to form diethylstilbestrol diphosphate. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where diethylstilbestrol is reacted with phosphoric acid under optimized conditions. The process is monitored to maintain the purity and yield of the final product. The synthesized this compound is then purified and formulated into pharmaceutical dosage forms .
Chemical Reactions Analysis
Types of Reactions
Fosfestrol undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to release diethylstilbestrol and phosphoric acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Hydrolysis: Typically involves water and acidic or basic conditions.
Oxidation: Requires oxidizing agents such as potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the hydrolysis of this compound is diethylstilbestrol, which is the active form of the drug. Other reactions may yield various phosphoric acid derivatives .
Scientific Research Applications
Fosfestrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study estrogenic activity and its effects on various chemical processes.
Biology: Employed in research to understand the role of estrogens in cellular processes and hormone regulation.
Medicine: Primarily used in the treatment of prostate cancer. It is also studied for its potential use in other hormone-related conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Diethylstilbestrol: The active form of fosfestrol, used in similar therapeutic applications.
Estradiol: A natural estrogen with similar receptor-binding properties.
Ethinylestradiol: A synthetic estrogen used in contraceptives and hormone replacement therapy
Uniqueness of this compound
This compound is unique due to its prodrug nature, which allows for higher water solubility and lower toxicity compared to diethylstilbestrol. It selectively accumulates in prostate cancer cells, exerting its cytotoxic effects only after conversion to diethylstilbestrol. This selective activation reduces systemic side effects and enhances its therapeutic efficacy .
Properties
IUPAC Name |
[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORYLAYLIXTID-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8P2 | |
Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20195 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046906 | |
Record name | Diethylstilbestrol diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992) | |
Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20195 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20195 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1 (NTP, 1992) | |
Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20195 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
522-40-7 | |
Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20195 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fosfestrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-40-7 | |
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Record name | Diethylstilbestrol diphosphate [USP] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522407 | |
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Record name | Diethylstilbestrol diphosphate | |
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Record name | Fosfestrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.573 | |
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Record name | FOSFESTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0E0NMA80F | |
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Melting Point |
399 to 403 °F (decomposes) (NTP, 1992) | |
Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20195 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fosfestrol is a prodrug that is metabolized in the body to release Diethylstilbestrol (DES). [, , , ] DES acts as an estrogen analog, competing with endogenous androgens for binding to androgen receptors. [, , , , , ] This binding interferes with androgen signaling pathways, leading to the inhibition of prostate cancer cell growth and proliferation. [, , , , , ] this compound is believed to be preferentially cleaved in prostate tissues due to the high levels of acid phosphatase, leading to a localized effect. []
A: Studies suggest that this compound can induce responses in some patients with hormone-refractory prostate cancer, even after failing traditional hormone therapy. [, , , ] These responses can include: * Subjective improvement: Reduction in pain and improvement in quality of life. [, , , ] * Objective stabilization: No further tumor growth based on imaging or clinical assessment. [, , , ] * Biochemical response: Decrease in serum prostate-specific antigen (PSA) levels. [, , , ]
A: After administration, this compound is rapidly dephosphorylated to Diethylstilbestrol monophosphate and further to Diethylstilbestrol (DES). [, , , , ] DES undergoes conjugation reactions in the liver, primarily forming glucuronide and sulfate conjugates. [, , , ] These conjugates can then enter the enterohepatic circulation, potentially providing a prolonged source of DES. [, ]
A: Limited data exists regarding the pharmacokinetics of this compound in patients on chronic hemodialysis. [] Further research is needed to understand how renal impairment might affect the metabolism and elimination of this compound and its active metabolites.
A: this compound is being investigated in various clinical settings for prostate cancer treatment, including: * Resource-limited settings: Due to its low cost and oral availability, this compound has been used as a treatment option in resource-constrained environments where newer, more expensive drugs might not be accessible. [, ] * Combination therapy: Studies have explored combining this compound with other chemotherapeutic agents, such as etoposide, to enhance efficacy in hormone-refractory prostate cancer. []
A:
Advantages: * Low cost: this compound is a relatively inexpensive treatment option, making it accessible in resource-limited settings. [, ] * Oral administration: this compound is available in oral formulation, offering convenience for patients. [, , ] Limitations: * Toxicity: this compound can cause significant side effects, including thromboembolic events, cardiovascular complications, and gastrointestinal issues. [, , , , ] * Limited efficacy in hormone-refractory disease: While this compound can induce responses in some patients with hormone-refractory disease, its overall efficacy in this setting remains limited. [, , , ]
A: Yes, this compound can interact with other medications. Diethylstilbestrol (DES), the active metabolite of this compound, is known to inhibit several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, CYP2C9, and CYP2E1. [] This inhibition can alter the metabolism and clearance of other drugs metabolized by these enzymes, leading to potential drug interactions and toxicity.
A: this compound has been associated with a range of adverse effects, including: * Thromboembolic events: this compound can increase the risk of blood clot formation, leading to deep vein thrombosis, pulmonary embolism, or stroke. [, , ] * Cardiovascular complications: this compound can cause fluid retention, leading to edema and potentially exacerbating congestive heart failure. [, , ] * Gastrointestinal issues: Nausea, vomiting, and diarrhea are common side effects of this compound. [, , ]
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